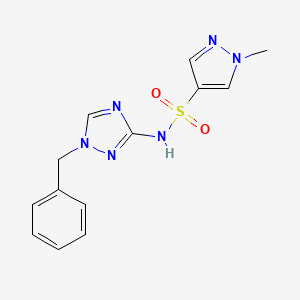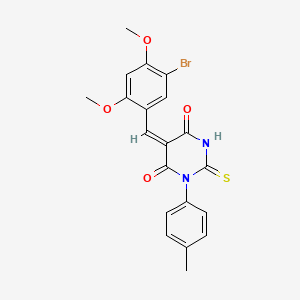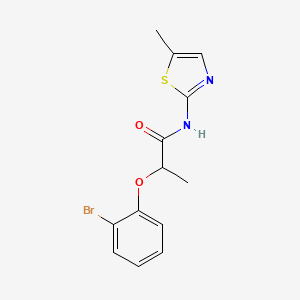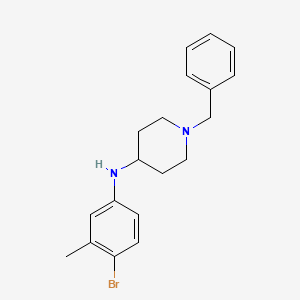
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BTPS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, which may make it useful in the treatment of infections caused by these organisms. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to have anticancer properties, which may make it useful in the treatment of certain types of cancer. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's disease and glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a range of conditions. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide is also fluorescent, which makes it useful for certain types of experiments. However, there are also limitations to the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments. It is toxic at high concentrations, which can limit its use in certain types of experiments. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has limited solubility in water, which can make it difficult to work with in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of new synthesis methods for N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide that are more efficient or produce higher yields. Another area of research could be the exploration of the potential applications of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide in the treatment of diseases such as Alzheimer's disease and glaucoma. Additionally, further research could be done to explore the potential use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide as a fluorescent probe for the detection of metal ions.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-18-9-12(7-15-18)22(20,21)17-13-14-10-19(16-13)8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSZELCUJCVZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![N-(5-chloro-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4765297.png)




![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)

